molecular formula C11H12N4 B576500 2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 14483-91-1

2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B576500
CAS No.: 14483-91-1
M. Wt: 200.245
InChI Key: WZPLUFLCMFCCRA-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the benzimidazole ring. Subsequently, the imidazole ring is introduced through a cyclization reaction involving an appropriate dihydroimidazole precursor .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 2-(2-Hydroxyphenyl)-2-imidazoline
  • o-2-Imidazolin-2-yl-phenol

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to simpler imidazole or benzimidazole compounds .

Properties

CAS No.

14483-91-1

Molecular Formula

C11H12N4

Molecular Weight

200.245

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-6-methyl-1H-benzimidazole

InChI

InChI=1S/C11H12N4/c1-7-2-3-8-9(6-7)15-11(14-8)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

WZPLUFLCMFCCRA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=NCCN3

Synonyms

Benzimidazole, 2-(2-imidazolin-2-yl)-5-methyl- (8CI)

Origin of Product

United States

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